molecular formula C15H16Cl2N4O3S B4711196 2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)-5-(1-pyrrolidinylsulfonyl)benzamide

2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)-5-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B4711196
M. Wt: 403.3 g/mol
InChI Key: IQUNDGBFAUYGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)-5-(1-pyrrolidinylsulfonyl)benzamide, also known as JP4-039, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)-5-(1-pyrrolidinylsulfonyl)benzamide exerts its effects by inhibiting the activity of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS) in response to inflammatory stimuli. By inhibiting NADPH oxidase, this compound reduces the production of ROS, which can cause oxidative damage and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and antioxidant effects in various preclinical studies. In animal models of sepsis, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve survival rates. In models of acute lung injury, this compound has been shown to reduce inflammation and oxidative stress, leading to improved lung function. Additionally, this compound has been shown to reduce oxidative stress and improve cardiac function in models of ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

One advantage of 2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)-5-(1-pyrrolidinylsulfonyl)benzamide is that it has been extensively studied in preclinical models, making it a well-characterized compound for laboratory experiments. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may make it a promising candidate for the treatment of various diseases. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several potential future directions for research on 2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)-5-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in exploring the use of this compound in the treatment of cancer, as ROS production has been implicated in the development and progression of cancer. Finally, future research could focus on elucidating the mechanism of action of this compound, which could help to identify new therapeutic targets for the treatment of various diseases.

Scientific Research Applications

2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, acute lung injury, and ischemia-reperfusion injury. In preclinical studies, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may make it a promising candidate for the treatment of these diseases.

properties

IUPAC Name

2,4-dichloro-N-(1-methylpyrazol-3-yl)-5-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4O3S/c1-20-7-4-14(19-20)18-15(22)10-8-13(12(17)9-11(10)16)25(23,24)21-5-2-3-6-21/h4,7-9H,2-3,5-6H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUNDGBFAUYGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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